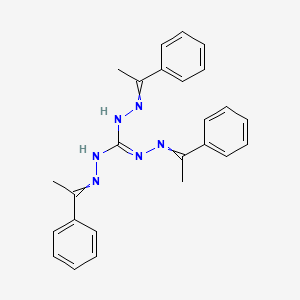
Carbonohydrazonic dihydrazide, tris(1-phenylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Carbonohydrazonic dihydrazide, tris(1-phenylethylidene)- involves the reversible polycondensation of 2,4,6-tris(4-formylphenyl)-1,3,5-triazine with oxalohydrazide . This method ensures satisfactory crystallinity, high thermal, and chemical stability. The reaction conditions typically involve a bottom-up strategy to achieve the desired product.
Chemical Reactions Analysis
Carbonohydrazonic dihydrazide, tris(1-phenylethylidene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenylhydrazine and 2-isocyanodiaryl compounds . The major products formed from these reactions are phenylphenanthridines, which are obtained through photocatalytic cyclization reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action for Carbonohydrazonic dihydrazide, tris(1-phenylethylidene)- involves electron transfer reactions. These reactions typically occur in an aqueous acidic medium and involve the transfer of electrons from one species to another
Comparison with Similar Compounds
Carbonohydrazonic dihydrazide, tris(1-phenylethylidene)- can be compared to other similar compounds such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes . These compounds share structural similarities and may exhibit similar chemical properties and applications. the unique structure of Carbonohydrazonic dihydrazide, tris(1-phenylethylidene)- sets it apart, particularly in terms of its potential for photocatalytic applications.
Properties
CAS No. |
184476-13-9 |
|---|---|
Molecular Formula |
C25H26N6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,2,3-tris(1-phenylethylideneamino)guanidine |
InChI |
InChI=1S/C25H26N6/c1-19(22-13-7-4-8-14-22)26-29-25(30-27-20(2)23-15-9-5-10-16-23)31-28-21(3)24-17-11-6-12-18-24/h4-18H,1-3H3,(H2,29,30,31) |
InChI Key |
RXBDFPMHYLTZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=NN=C(C)C1=CC=CC=C1)NN=C(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















